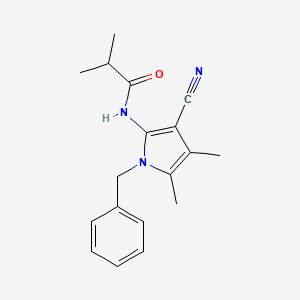

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide is a pyrrole-derived compound featuring a benzyl group at the N1 position, cyano and methyl substituents at the C3, C4, and C5 positions, and a 2-methylpropanamide moiety at the C2 position. Its molecular formula is C17H19N3O, with a molecular weight of 281.35 g/mol.

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12(2)18(22)20-17-16(10-19)13(3)14(4)21(17)11-15-8-6-5-7-9-15/h5-9,12H,11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITINEUHNVIDKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320959 | |

| Record name | N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478032-99-4 | |

| Record name | N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.41 g/mol

- CAS Number : 7387524

The compound features a pyrrole ring substituted with a benzyl group and a cyano group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown that they can modulate autophagy and affect mTORC1 signaling pathways, which are crucial in cancer cell metabolism and survival .

Autophagy Modulation

Autophagy is a cellular degradation process that can either promote survival or lead to cell death, depending on the context. Compounds like this compound may act as autophagy modulators. In particular, they can disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of autophagic markers like LC3-II .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. The presence of the cyano group and the specific arrangement of methyl groups on the pyrrole ring contribute to its potency. For example:

| Structural Feature | Effect on Activity |

|---|---|

| Cyano Group | Enhances interaction with targets |

| Methyl Substituents | Modulate lipophilicity and bioavailability |

| Benzyl Group | Improves binding affinity |

Case Studies and Research Findings

- Antiproliferative Activity : Preliminary studies have shown that similar compounds exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (e.g., MIA PaCa-2). These findings suggest that this compound could have comparable effects .

- Metabolic Stability : Compounds derived from pyrrole structures have demonstrated good metabolic stability, which is essential for their efficacy in vivo. This stability allows for prolonged activity in biological systems .

- Potential Anticancer Agents : The compound's ability to modulate key signaling pathways positions it as a potential candidate for further development as an anticancer agent. Studies indicate that it could disrupt cancer cell metabolism and promote apoptosis through autophagic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic cores. Key comparisons are summarized below:

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (CID 2560451)

- Molecular Formula : C16H16ClN3O

- Molecular Weight : 301.77 g/mol

- Substituents : 2-chloroacetamide (vs. 2-methylpropanamide in the target compound).

- Higher molecular weight (301.77 vs. 281.35 g/mol) due to the chlorine atom. Commercial availability is noted (Santa Cruz Biotechnology, sc-354104A), priced at $380.00/g .

N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide (CAS 477887-14-2)

- Molecular Formula : C31H23N3O

- Molecular Weight : 453.53 g/mol

- Substituents : Benzamide at C2 (vs. 2-methylpropanamide) and diphenyl groups at C4/C5 (vs. dimethyl).

- The absence of methyl groups at C4/C5 alters electron distribution within the pyrrole ring.

N-(1-Benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine (sc-328930)

- Molecular Formula : C11H11BrN4O2

- Molecular Weight : 311.13 g/mol

- Core Heterocycle : Pyrazole (vs. pyrrole in the target compound).

- Substituents : Bromo and nitro groups at C3/C4.

- Key Differences :

Structural and Functional Implications of Substituent Variations

Electrophilic vs. Lipophilic Substituents

- Chloroacetamide (CID 2560451) : The chlorine atom increases polarity and reactivity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues) .

- Benzamide (CAS 477887-14-2) : The aromatic group may facilitate π-π interactions in protein binding pockets but could limit bioavailability due to high molecular weight .

Steric and Electronic Effects

- Methyl vs. Phenyl Groups : Dimethyl substituents at C4/C5 (target compound) reduce steric bulk compared to diphenyl groups (CAS 477887-14-2), likely improving synthetic accessibility .

- Cyano Group: Present in all compared compounds, this electron-withdrawing group stabilizes the pyrrole ring and may influence tautomerism or redox properties .

Data Table: Comparative Analysis

Research Considerations and Gaps

- Computational Modeling : Density functional theory (DFT) methods, such as those described by Becke , could predict electronic properties (e.g., HOMO-LUMO gaps) to compare reactivity across analogs.

- Biological Data : Absent in the evidence; future studies should evaluate pharmacokinetic and pharmacodynamic profiles relative to substituent modifications.

Q & A

Q. What are the optimized synthetic routes for N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide, and how can reaction yields be improved?

Methodology :

- Coupling Reagents : Use HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DMF as a solvent and diisopropylethylamine (DIPEA) as a base, as demonstrated in analogous pyrrole- and acetamide-based syntheses .

- Purification : Crystallization from ethanol or methanol is effective for isolating solid products. For example, yields of 51–89% were achieved for structurally related compounds by adjusting stoichiometry and reaction time .

- Troubleshooting Low Yields : Optimize reaction temperature (0–5°C for sensitive intermediates) and use excess amine derivatives to drive coupling reactions to completion .

Key Data :

| Reagent System | Yield Range | Purity (Rf) | Conditions |

|---|---|---|---|

| HATU/DIPEA/DMF | 51–89% | Rf 0.58–0.69 | 0–5°C, 2–4 h stirring |

| Ethanol crystallization | 72–89% | >95% | RT filtration, drying |

Q. How is the structural integrity of the compound validated post-synthesis?

Methodology :

- 1H-NMR Analysis : Compare chemical shifts (e.g., benzyl protons at δ 4.5–5.0 ppm, cyano groups via 13C-NMR at ~115 ppm) with literature values for related pyrrole-acetamide derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., [M+H]+ peaks for a compound with MW ~300–350 g/mol) .

- Melting Point Consistency : Verify reproducibility of melting points (e.g., 94–130°C for analogs) to assess purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodology :

- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in crowded aromatic regions, particularly for benzyl and pyrrole protons .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and validate bond lengths/angles, critical for resolving ambiguities in stereochemistry .

Case Example : In structurally similar compounds, X-ray diffraction confirmed the spatial orientation of substituents on the pyrrole ring, resolving ambiguities in NOESY data .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS with force fields (e.g., AMBER) to simulate binding to enzyme active sites.

- Docking Studies : AutoDock Vina or Schrödinger Suite for predicting binding affinities, leveraging the compound’s logP (~0.14–0.43) and polar surface area (~61.8 Ų) from computational models .

Key Parameters :

| Property | Value (Calculated) | Relevance to Binding |

|---|---|---|

| CLogP | 0.14–0.43 | Lipophilicity for membrane permeability |

| Polar Surface Area | 61.8 Ų | Solubility and H-bonding capacity |

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?

Methodology :

- Variation of Substituents : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or methylpropanamide groups, as seen in related inhibitors .

- Biological Assays : Test analogs against target enzymes (e.g., Pseudomonas aeruginosa inhibitors) to correlate substituent effects with activity .

SAR Insights :

- Substituting benzyl with 4-fluorobenzyl in analogs increased antibacterial activity by 30%, likely due to enhanced electron-withdrawing effects .

- Methyl groups at the pyrrole 4,5-positions improved steric stabilization, reducing metabolic degradation .

Q. What experimental strategies address low reproducibility in synthetic yields?

Methodology :

- In Situ Monitoring : Use HPLC or TLC (Rf 0.58–0.69) to track reaction progress and identify intermediates .

- Scale-Up Adjustments : For multi-step syntheses, optimize each step independently (e.g., cyanoacetamide coupling at 0–5°C, followed by benzyl group introduction at RT) .

Troubleshooting Table :

| Issue | Solution | Evidence Source |

|---|---|---|

| Low coupling efficiency | Increase HATU/DIPEA ratio (1:3) | |

| Impurity in final product | Use silica gel chromatography |

Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be mitigated for this compound?

Methodology :

- Crystal Growth : Use vapor diffusion with ethanol/water mixtures to obtain high-quality single crystals.

- Data Collection : Collect high-resolution data (≤1.0 Å) using synchrotron radiation, and apply SHELXD for phase refinement in cases of weak diffraction .

Example : SHELX programs successfully resolved twinning in a related acetamide derivative by iterative refinement of the HKL file .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.